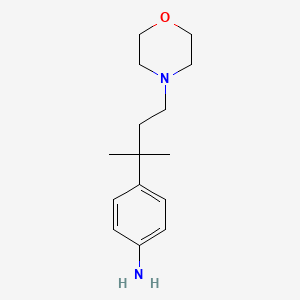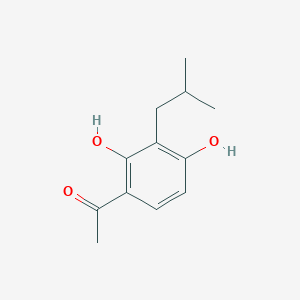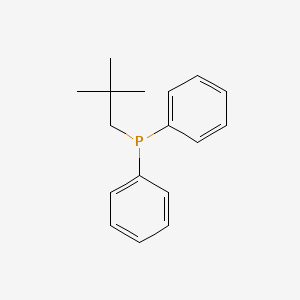
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine
Vue d'ensemble
Description
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is an organic compound with the molecular formula C11H16N2O It is a derivative of benzenamine, featuring a morpholine ring and a methyl group attached to the butan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine typically involves the reaction of 2-methyl-4-morpholinobutan-2-yl chloride with benzenamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-morpholinyl)benzenamine: A closely related compound with similar structural features and chemical properties.
4-(2-Methyl-4-morpholinyl)benzenamine: Another derivative with a slightly different substitution pattern on the benzene ring.
Uniqueness
4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a methyl group on the butan-2-yl chain makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
4-(2-methyl-4-morpholin-4-ylbutan-2-yl)aniline |
InChI |
InChI=1S/C15H24N2O/c1-15(2,13-3-5-14(16)6-4-13)7-8-17-9-11-18-12-10-17/h3-6H,7-12,16H2,1-2H3 |
Clé InChI |
NMXPKLARECIAFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1CCOCC1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)
![3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)

![8-(3-Fluoropropyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8360466.png)



